molecular formula C20H25N3O3S B12779456 3-(2-Hydroxy-3-((2-(1H-indol-3-yl)-1,1-dimethylethyl)amino)propoxy)-2-thiophenecarboxamide CAS No. 85032-56-0

3-(2-Hydroxy-3-((2-(1H-indol-3-yl)-1,1-dimethylethyl)amino)propoxy)-2-thiophenecarboxamide

Cat. No.: B12779456
CAS No.: 85032-56-0
M. Wt: 387.5 g/mol
InChI Key: WNGWOPBTFNKVEO-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-3-((2-(1H-indol-3-yl)-1,1-dimethylethyl)amino)propoxy)-2-thiophenecarboxamide is a complex organic compound that features an indole moiety, a thiophene ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-3-((2-(1H-indol-3-yl)-1,1-dimethylethyl)amino)propoxy)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, such as cancer and neurological disorders.

Industry

In industry, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-3-((2-(1H-indol-3-yl)-1,1-dimethylethyl)amino)propoxy)-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can interact with aromatic residues in proteins through π-π stacking interactions, while the thiophene ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-Hydroxy-3-((2-(1H-indol-3-yl)-1,1-dimethylethyl)amino)propoxy)-2-thiophenecarboxamide stands out due to its unique combination of an indole moiety, a thiophene ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

85032-56-0

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

3-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]thiophene-2-carboxamide

InChI

InChI=1S/C20H25N3O3S/c1-20(2,9-13-10-22-16-6-4-3-5-15(13)16)23-11-14(24)12-26-17-7-8-27-18(17)19(21)25/h3-8,10,14,22-24H,9,11-12H2,1-2H3,(H2,21,25)

InChI Key

WNGWOPBTFNKVEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=C(SC=C3)C(=O)N)O

Origin of Product

United States

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